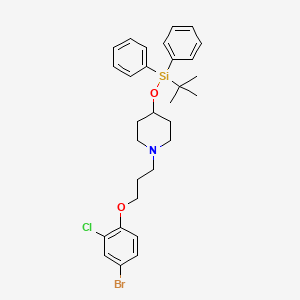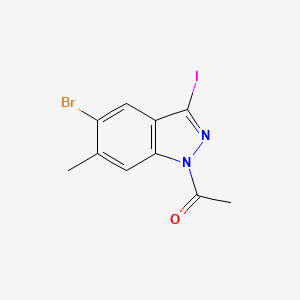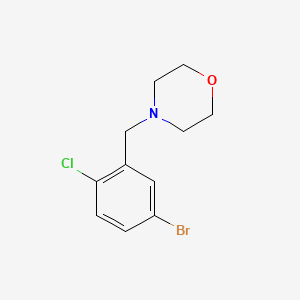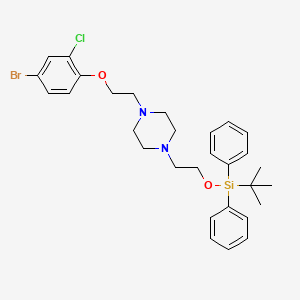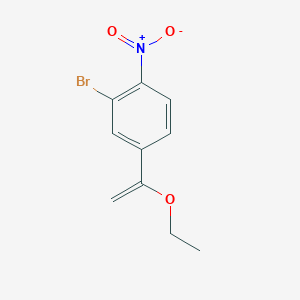
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (EBVNB) is a synthetic organic compound belonging to the nitrobenzene family. It is a colorless, volatile, and flammable liquid with a pungent odor. EBVNB is used in the synthesis of organic compounds and as a reagent in organic synthesis. It is also used in the manufacture of pharmaceuticals, dyes, and other industrial chemicals. EBVNB is a relatively new compound, first synthesized in the early 2000s.
Wirkmechanismus
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a nitrobenzene compound and is believed to act as an electron acceptor in the process of electron transfer. Its electron-accepting properties allow it to interact with other molecules and form complexes with them. This process is essential for the synthesis of organic compounds and for the formation of polymers.
Biochemical and Physiological Effects
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene can act as an antioxidant and can protect cells from damage caused by free radicals. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its potential anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has several advantages for use in the laboratory. It is a relatively inexpensive compound and is readily available. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is stable and non-toxic, making it safe to handle in the laboratory. However, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a flammable liquid and should be handled with caution.
Zukünftige Richtungen
The potential applications of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene are still being explored. In the future, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be used in the synthesis of new pharmaceuticals and other organic compounds. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be studied for its potential ability to act as a catalyst in the formation of polymers and other materials. Furthermore, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be investigated for its potential biochemical and physiological effects, such as its antioxidant, anti-inflammatory, and anti-cancer properties. Finally, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be studied for its potential use in the field of nanotechnology.
Synthesemethoden
The synthesis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene begins with the reaction of 2-bromo-4-nitrobenzene with ethyl vinyl ether in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene, as well as a byproduct, sodium bromide. The reaction is carried out at room temperature and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used as a reagent in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its ability to act as a catalyst in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABPMYSFCGJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

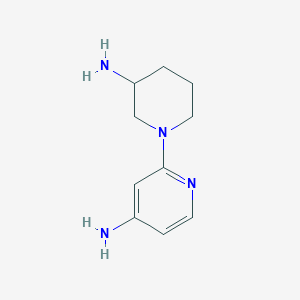
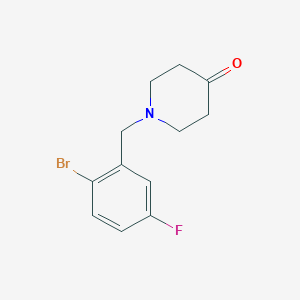
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)
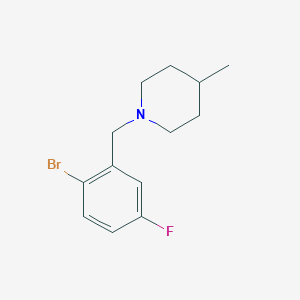
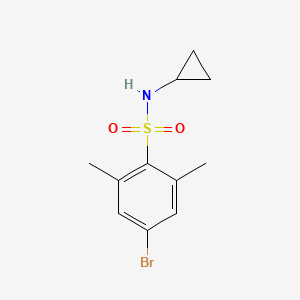

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
